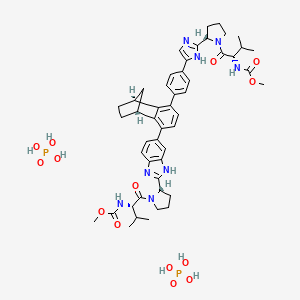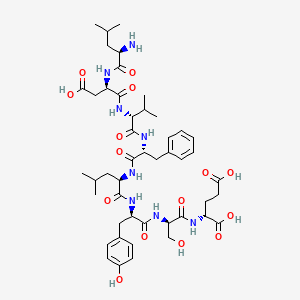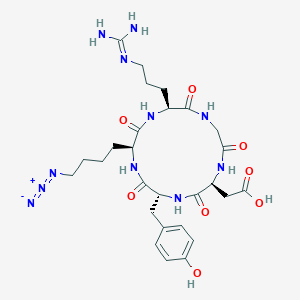
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) is a cyclic polypeptide composed of arginine, glycine, aspartic acid, D-tyrosine, and azido-norleucine. This compound is known for its high purity and is used primarily in scientific research. It is often utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The azido group is introduced at the norleucine residue during the synthesis .
Industrial Production Methods
Industrial production of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) undergoes various chemical reactions, including:
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the tyrosine residue.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used reagents for CuAAC reactions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed.
Major Products
Click Chemistry: The major products are triazole-linked conjugates.
Oxidation and Reduction: Oxidized or reduced forms of the peptide, depending on the specific conditions.
Applications De Recherche Scientifique
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of radiolabeled compounds for PET imaging.
Biology: Employed in studies involving cell adhesion and migration due to its ability to bind to integrins.
Medicine: Investigated for its potential in targeted drug delivery systems and cancer therapy.
Industry: Utilized in the development of new materials and bioconjugates.
Mécanisme D'action
The mechanism of action of Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) involves its interaction with integrins, particularly the αvβ3 integrin. This interaction facilitates cell adhesion and migration, making it useful in imaging and therapeutic applications. The azido group allows for further functionalization through click chemistry, enabling the creation of various bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Arg-Gly-Asp-D-Phe-Val): Another cyclic peptide with similar integrin-binding properties.
Cyclo(Arg-Gly-Asp-D-Tyr-Val): Known for its anti-tumor activity and use in acute myeloid leukemia research.
Uniqueness
Cyclo(Arg-Gly-Asp-D-Tyr-|A-azido-Nle) is unique due to the presence of the azido group, which allows for versatile click chemistry applications. This feature distinguishes it from other similar cyclic peptides and enhances its utility in various scientific and medical fields .
Propriétés
Formule moléculaire |
C27H39N11O8 |
|---|---|
Poids moléculaire |
645.7 g/mol |
Nom IUPAC |
2-[(2S,5R,8S,11S)-8-(4-azidobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C27H39N11O8/c28-27(29)31-10-3-5-17-23(43)32-14-21(40)34-20(13-22(41)42)26(46)37-19(12-15-6-8-16(39)9-7-15)25(45)36-18(24(44)35-17)4-1-2-11-33-38-30/h6-9,17-20,39H,1-5,10-14H2,(H,32,43)(H,34,40)(H,35,44)(H,36,45)(H,37,46)(H,41,42)(H4,28,29,31)/t17-,18-,19+,20-/m0/s1 |
Clé InChI |
PXEDUZWGHKWZNI-HAGHYFMRSA-N |
SMILES isomérique |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |
SMILES canonique |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN=[N+]=[N-])CC2=CC=C(C=C2)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



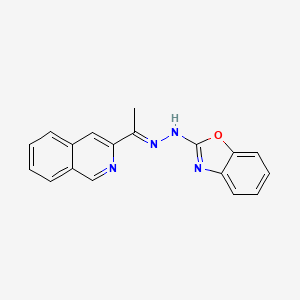
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-oxo-1-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxypropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12376178.png)
![2-Hydroxy-2-[2-(4-phenylphenyl)ethyl]butanedioic acid](/img/structure/B12376179.png)


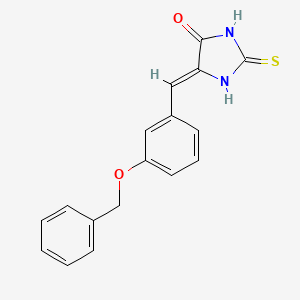
![3-[(2s)-3-[4-(2-Aminoethyl)piperidin-1-Yl]-2-{[(2',4'-Dichlorobiphenyl-3-Yl)sulfonyl]amino}-3-Oxopropyl]benzenecarboximidamide](/img/structure/B12376207.png)
![(2S)-2-[[(1S)-5-[[4-[2-[[(2S)-1-[[(2S)-1-[[(1R)-2-[2-[[[(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[butanoyloxymethyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-(4-hydroxyphenyl)-2-methylpentanoyl]amino]carbamoyloxy]ethyldisulfanyl]-1-carboxyethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12376209.png)
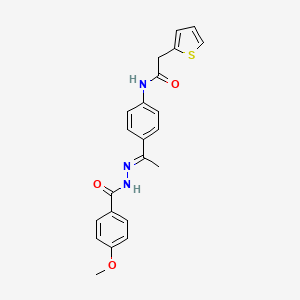
![4-[(2R)-4-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2-methylpiperazin-1-yl]-1,3,5-triazine-2-carbonitrile](/img/structure/B12376218.png)
![6-[6-(2-hexyldecoxycarbonyloxy)hexyl-(4-hydroxybutyl)amino]hexyl 2-hexyldecyl carbonate](/img/structure/B12376225.png)
